![molecular formula C22H38N2O B14168871 1',2',10,13,17-Pentamethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,3'-diaziridin]-17-ol CAS No. 4161-96-0](/img/structure/B14168871.png)
1',2',10,13,17-Pentamethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,3'-diaziridin]-17-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1’,2’,10,13,17-Pentamethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,3’-diaziridin]-17-ol is a complex organic compound with a unique spiro structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1’,2’,10,13,17-Pentamethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,3’-diaziridin]-17-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the cyclopenta[a]phenanthrene core: This step involves cyclization reactions using appropriate catalysts and conditions.
Introduction of methyl groups: Methylation reactions are carried out using reagents like methyl iodide in the presence of a base.
Formation of the diaziridine ring: This step involves the reaction of the intermediate compound with diaziridine precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
化学反応の分析
Types of Reactions
1’,2’,10,13,17-Pentamethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,3’-diaziridin]-17-ol undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
1’,2’,10,13,17-Pentamethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,3’-diaziridin]-17-ol has several scientific research applications:
Chemistry: Used as a model compound to study spiro structures and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
作用機序
The mechanism of action of 1’,2’,10,13,17-Pentamethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,3’-diaziridin]-17-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
類似化合物との比較
Similar Compounds
- 17-(1,5-Dimethyl-hexyl)-10,13-dimethyl-dodecahydro-cyclopenta[a]phenanthren-3-ol
- 10,13-dimethyl-17-oxo-3-sulfooxy-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene
Uniqueness
1’,2’,10,13,17-Pentamethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,3’-diaziridin]-17-ol is unique due to its spiro structure and the presence of multiple methyl groups and a diaziridine ring
特性
CAS番号 |
4161-96-0 |
|---|---|
分子式 |
C22H38N2O |
分子量 |
346.5 g/mol |
IUPAC名 |
1',2',10,13,17-pentamethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,3'-diaziridine]-17-ol |
InChI |
InChI=1S/C22H38N2O/c1-19-12-13-22(23(4)24(22)5)14-15(19)6-7-16-17(19)8-10-20(2)18(16)9-11-21(20,3)25/h15-18,25H,6-14H2,1-5H3 |
InChIキー |
SXXLVVHRVNMRJU-UHFFFAOYSA-N |
正規SMILES |
CC12CCC3(CC1CCC4C2CCC5(C4CCC5(C)O)C)N(N3C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


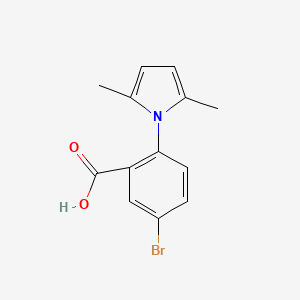
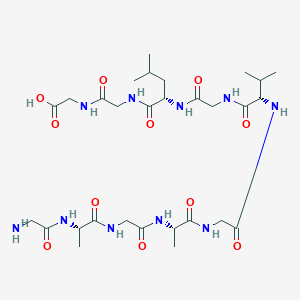
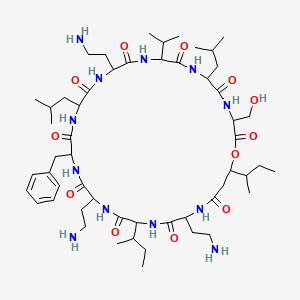
![1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14168809.png)

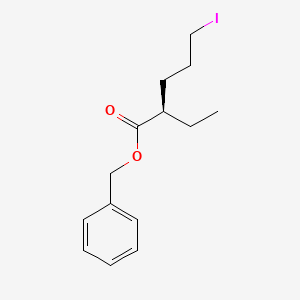
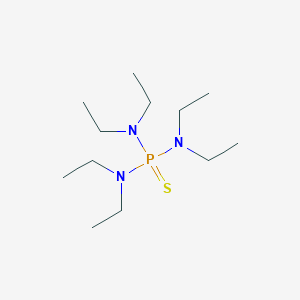
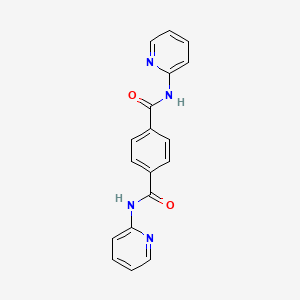
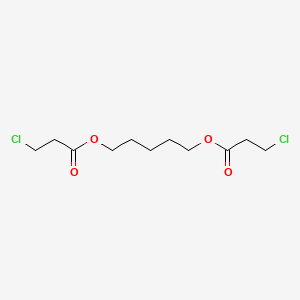
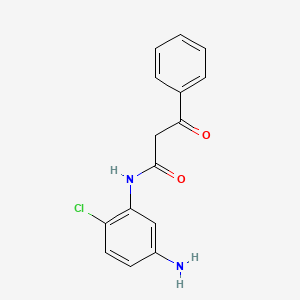
![(3aS,10cS)-2-[2-(diethylamino)ethyl]-4,5,6,10c-tetrahydropyrrolo[3,4-c]carbazole-1,3(2H,3aH)-dione](/img/structure/B14168848.png)
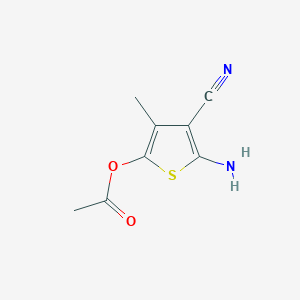

![N'-[(2E)-4-oxopentan-2-ylidene]pyridine-4-carbohydrazide](/img/structure/B14168881.png)
